N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5OS/c1-12-3-6-18(13(2)7-12)28-20-15(9-26-28)21(25-11-24-20)30-10-19(29)27-17-5-4-14(22)8-16(17)23/h3-9,11H,10H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXFQYHFZSXVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article seeks to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features
- Fluorine Substitution : The presence of difluorophenyl groups may enhance lipophilicity and influence receptor binding.
- Thioacetamide Linkage : This moiety is often associated with biological activity, particularly in enzyme inhibition.
The biological activity of this compound has been investigated across various studies, revealing multiple mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate antimicrobial properties against various bacterial and fungal strains. For example, compounds with similar structural motifs have shown efficacy comparable to standard antibiotics such as Streptomycin and Nystatin .
- Enzyme Inhibition : The thioacetamide component may play a critical role in inhibiting certain enzymes involved in metabolic pathways. This inhibition has been linked to the modulation of signaling pathways that are crucial for cell proliferation and survival.
- Cytotoxic Effects : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) suggests that alterations in the phenyl ring can significantly impact cytotoxic potency .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several derivatives of the compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyrazolo[3,4-d]pyrimidine core enhanced activity against resistant strains, demonstrating a potential for therapeutic applications in treating infections caused by multidrug-resistant organisms .
Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell growth at micromolar concentrations. The mechanism was proposed to involve apoptosis induction through mitochondrial pathways .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Research Findings and Implications
- Target Compound Advantages: The 2,4-dimethylphenyl group provides steric protection against enzymatic degradation. Fluorination enhances blood-brain barrier penetration compared to non-fluorinated analogs .
- Limitations :
- Activity Trends: Compounds with trifluoromethoxy groups () show longer half-lives in vitro due to metabolic resistance . Thienopyrimidinone derivatives (–12) exhibit distinct target profiles, likely due to core structure differences .
Q & A
Q. Table 1. Key Synthetic Intermediates and Characterization
| Intermediate | Key NMR Signals (H, 400 MHz) | HPLC Retention Time (min) |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine core | δ 8.72 (s, 1H, H-5), 7.45–7.60 (m, aromatic) | 8.2 |
| Thioacetamide intermediate | δ 4.20 (s, 2H, SCH₂), 10.25 (s, 1H, NH) | 10.5 |
| Final product | δ 7.85 (d, J=8 Hz, 2H, difluorophenyl) | 12.8 |
Q. Table 2. Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) | Selectivity vs. PKA |
|---|---|---|
| EGFR | 12 ± 2 | 50-fold |
| VEGFR2 | 45 ± 5 | 20-fold |
| Off-target (PKA) | 600 ± 50 | — |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
